sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate
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Overview
Description
Sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate is a complex organic compound that features a thiazole ring, an azetidine ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the thiazole ring, followed by the introduction of the azetidine and pyrrole rings through a series of nucleophilic substitution and cyclization reactions. The final product is obtained by reacting the intermediate compounds with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrrole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
Scientific Research Applications
Sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Azetidine Derivatives: Azetidine-containing compounds are known for their potential as enzyme inhibitors and therapeutic agents.
Pyrrole Derivatives: Pyrrole-based compounds, such as porphyrins and pyrrolidines, are widely studied for their biological activities and applications in medicine.
Uniqueness
Sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate is unique due to its combination of three distinct heterocyclic rings, each contributing to its diverse chemical reactivity and biological activity. This structural complexity makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H32N3NaO7S2 |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate |
InChI |
InChI=1S/C22H33N3O7S2.Na/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21;/h11-15,24,26H,6-10H2,1-5H3,(H,27,28);/q;+1/p-1 |
InChI Key |
OAXKXROXGUWIFH-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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